molecular formula C14H12N2O B7790934 Benzil monohydrazone

Benzil monohydrazone

Cat. No.: B7790934
M. Wt: 224.26 g/mol
InChI Key: CDQPGWNBSOSEMZ-DTQAZKPQSA-N
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Description

Benzil monohydrazone is an organic compound with the molecular formula C14H12N2O. It is a derivative of benzil, where one of the carbonyl groups is converted into a hydrazone group. This compound is known for its crystalline structure and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzil monohydrazone can be synthesized through the reaction of benzil with hydrazine hydrate. The process involves slowly adding hydrazine hydrate to a hot solution of benzil in alcohol, followed by heating under reflux for a short period. The product is then cooled and filtered to obtain this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of anhydrous calcium sulfate helps in removing water formed during the reaction, thus driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Benzil monohydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines.

    Reduction: It can be reduced to form hydrazines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include mercuric oxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

Scientific Research Applications

Benzil monohydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antiviral, antibacterial, and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzil monohydrazone involves its interaction with various molecular targets. It can form complexes with metal ions, which can then participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the nature of the metal ion involved .

Comparison with Similar Compounds

    Dibenzil azine: Formed by the oxidation of benzil monohydrazone.

    Hydrazonodeoxybenzoin: Another derivative of benzil with similar properties.

Uniqueness: this compound is unique due to its ability to form stable complexes with metal ions, which makes it useful in various applications, including catalysis and material science. Its crystalline structure also provides unique properties that are beneficial in research and industrial applications .

Properties

IUPAC Name

(2E)-2-hydrazinylidene-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQPGWNBSOSEMZ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white or light yellow crystalline powder; [Alfa Aesar MSDS]
Record name Benzil monohydrazone
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CAS No.

5344-88-7
Record name Hydrazonodeoxybenzoin
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Record name NSC5323
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5323
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Record name 1, HYDRAZONE
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Record name Hydrazonodeoxybenzoin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzil monohydrazone
Reactant of Route 2
Benzil monohydrazone
Reactant of Route 3
Benzil monohydrazone
Reactant of Route 4
Benzil monohydrazone

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